molecular formula C18H26N2O2 B12816236 Tert-butyl (5S,9S)-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate

Tert-butyl (5S,9S)-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B12816236
M. Wt: 302.4 g/mol
InChI Key: JJNPTJKXUZDPPW-CRAIPNDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (5S,9S)-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement of atoms, including a diazaspiro nonane core and a phenyl group, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (5S,9S)-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester or diketone under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with a phenyl nucleophile.

    Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are used to prevent unwanted reactions at specific sites. These groups are later removed under mild conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the phenyl group or the nitrogen atoms in the diazaspiro core.

    Reduction: Reduction reactions may target the carbonyl groups or other

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

tert-butyl (5S,9S)-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-15(14-8-5-4-6-9-14)18(13-20)10-7-11-19-18/h4-6,8-9,15,19H,7,10-13H2,1-3H3/t15-,18-/m1/s1

InChI Key

JJNPTJKXUZDPPW-CRAIPNDOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@]2(C1)CCCN2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCCN2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.